Thiazolo[5,4-b]pyridine, 5-bromo-
Overview
Description
Thiazolo[5,4-b]pyridine, 5-bromo- is a heterocyclic compound that combines a thiazole ring and a pyridine ring, with a bromine atom at the 5-position. This compound is of significant interest due to its potential biological and pharmacological activities. The unique structure of thiazolo[5,4-b]pyridine derivatives makes them valuable in medicinal chemistry for the development of new therapeutic agents .
Mechanism of Action
Target of Action
Thiazolo[5,4-b]pyridine, 5-bromo- is a compound that has been found to interact with several targets. It has been reported to act as an inhibitor of acyl-ACP thioesterase , a potent PI3K inhibitor , and a c-KIT inhibitor . These targets play crucial roles in various biological processes, including lipid metabolism, cell growth and proliferation, and signal transduction.
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their function. For instance, as a c-KIT inhibitor, it binds to the c-KIT protein, a type of tyrosine kinase, and prevents it from phosphorylating other proteins, which is a key step in signal transduction . This inhibition can lead to changes in cellular processes, such as cell growth and proliferation.
Biochemical Pathways
The inhibition of these targets by Thiazolo[5,4-b]pyridine, 5-bromo- can affect several biochemical pathways. For example, the inhibition of acyl-ACP thioesterase can disrupt lipid metabolism, while the inhibition of PI3K can affect the PI3K/Akt signaling pathway, which is involved in cell survival and growth . The inhibition of c-KIT can affect the MAPK and PI3K/Akt pathways, which are involved in cell proliferation and survival .
Result of Action
The molecular and cellular effects of Thiazolo[5,4-b]pyridine, 5-bromo-'s action depend on the specific target and pathway it affects. For instance, its inhibition of c-KIT can lead to decreased cell proliferation and increased apoptosis in cells that rely on c-KIT signaling for survival . Similarly, its inhibition of PI3K can lead to decreased cell growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiazolo[5,4-b]pyridine, 5-bromo- typically involves the annulation of a pyridine ring to a thiazole ring. One common method starts with thiazole or thiazolidine derivatives, followed by pyridine annulation. This process often requires specific catalysts and reaction conditions to achieve the desired product .
Industrial Production Methods: Industrial production of thiazolo[5,4-b]pyridine, 5-bromo- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Thiazolo[5,4-b]pyridine, 5-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thiazolo[5,4-b]pyridine derivatives .
Scientific Research Applications
Thiazolo[5,4-b]pyridine, 5-bromo- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
- Thiazolo[4,5-b]pyridine
- Thiazolo[5,4-b]pyridine derivatives without bromine
- Pyridine derivatives with different substituents
Properties
IUPAC Name |
5-bromo-[1,3]thiazolo[5,4-b]pyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2S/c7-5-2-1-4-6(9-5)10-3-8-4/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGZXGZVCNYHHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=CS2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701306646 | |
Record name | 5-Bromothiazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701306646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857969-66-5 | |
Record name | 5-Bromothiazolo[5,4-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=857969-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromothiazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701306646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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